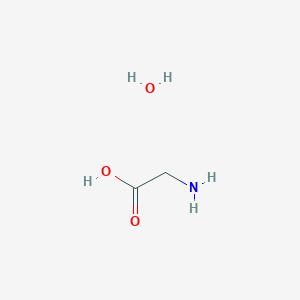
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is a synthetic organic compound characterized by a pyridine ring substituted with three hydroxyl groups and a methyl group, connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Hydroxylation: Introduction of hydroxyl groups at the 4, 5, and 6 positions of the pyridine ring can be achieved using hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the carboxylic acid to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(4,5,6-trioxo-2-methylpyridin-1(2H)-yl)propanoic acid.
Reduction: Formation of 3-(4,5,6-trihydroxy-2-methylpyridin-1(2H)-yl)propanol.
Substitution: Formation of 3-(4,5,6-trichloro-2-methylpyridin-1(2H)-yl)propanoic acid.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpyridine: Lacks the additional hydroxyl groups and propanoic acid moiety.
4,5,6-Trihydroxy-2-methylpyridine: Lacks the propanoic acid moiety.
3-(2-Methylpyridin-1(2H)-yl)propanoic acid: Lacks the hydroxyl groups.
Uniqueness
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is unique due to the combination of multiple hydroxyl groups, a methyl group, and a propanoic acid moiety, which may confer distinct chemical and biological properties.
特性
CAS番号 |
161728-63-8 |
|---|---|
分子式 |
C9H13NO5 |
分子量 |
215.20 g/mol |
IUPAC名 |
3-(4,5,6-trihydroxy-2-methyl-2H-pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)8(14)9(15)10(5)3-2-7(12)13/h4-5,11,14-15H,2-3H2,1H3,(H,12,13) |
InChIキー |
WKSHGVSDFXZKJJ-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(C(=C(N1CCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

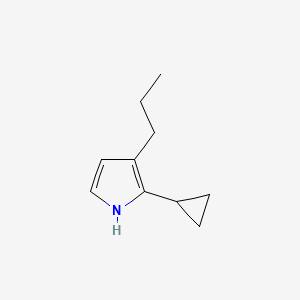
![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
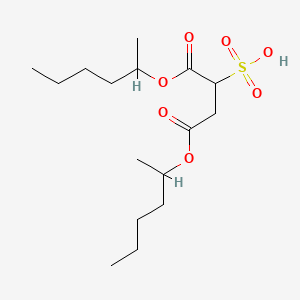
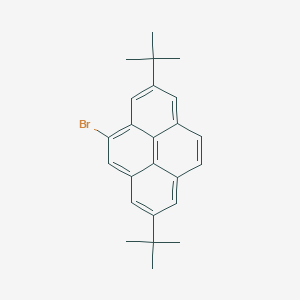
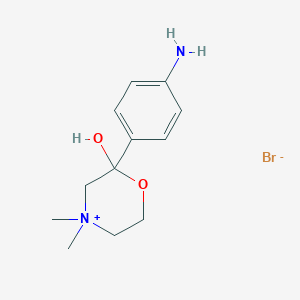
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
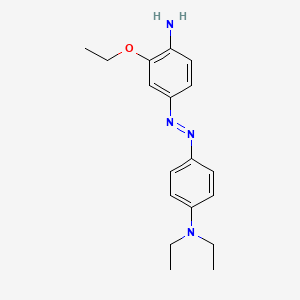
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
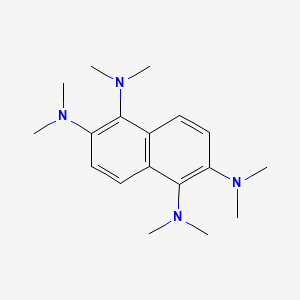
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
